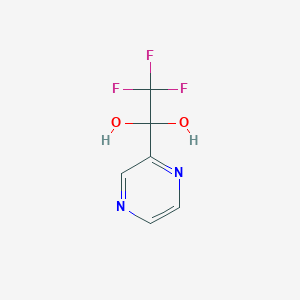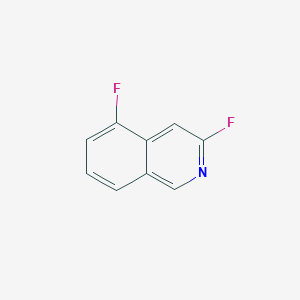
3,5-Difluoroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their unique biological activities and physical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoroisoquinoline typically involves the direct introduction of fluorine atoms onto the isoquinoline ring. One common method is the reaction of 3,5-difluorobenzaldehyde with an appropriate nitrogen source under cyclization conditions . Another approach involves the use of pre-fluorinated benzene rings that undergo cyclization to form the isoquinoline framework .
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . This method is favored for its efficiency and ability to produce high yields of the desired product.
化学反応の分析
Types of Reactions: 3,5-Difluoroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
科学的研究の応用
3,5-Difluoroisoquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,5-Difluoroisoquinoline involves its interaction with various molecular targets and pathways. This can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in the compound’s observed biological effects .
類似化合物との比較
- 3-Fluoroisoquinoline
- 5-Fluoroisoquinoline
- 3,5-Difluoroquinoline
Comparison: 3,5-Difluoroisoquinoline is unique due to the specific positioning of the fluorine atoms on the isoquinoline ring, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated isoquinolines . For example, this compound may exhibit different binding affinities and selectivities for biological targets compared to 3-Fluoroisoquinoline or 5-Fluoroisoquinoline .
特性
分子式 |
C9H5F2N |
|---|---|
分子量 |
165.14 g/mol |
IUPAC名 |
3,5-difluoroisoquinoline |
InChI |
InChI=1S/C9H5F2N/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H |
InChIキー |
YLISBJXLPFVTQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(C=C2C(=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669445.png)
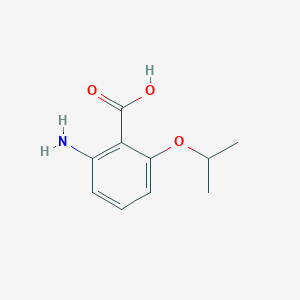
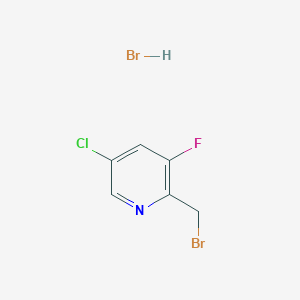
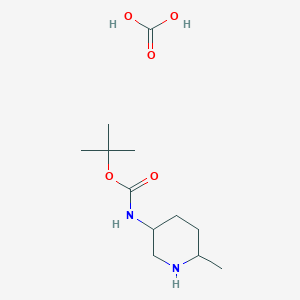
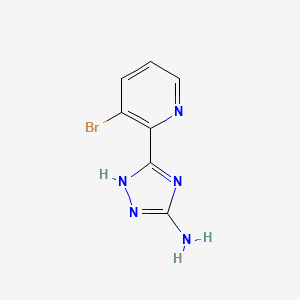
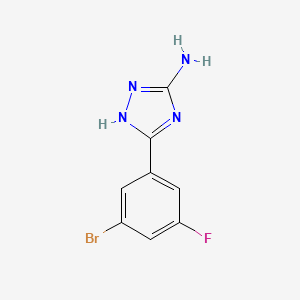
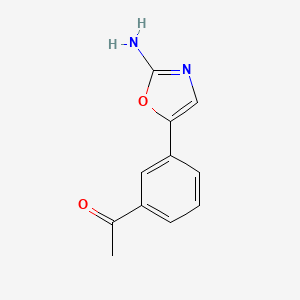
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
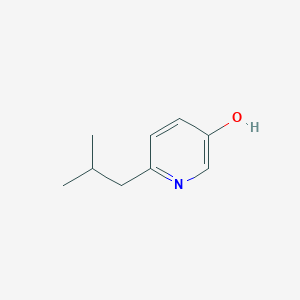
![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
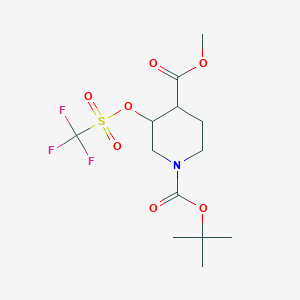
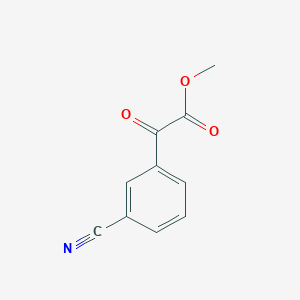
![7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
